N-benzyl-1-[4-(2,3-dihydro-1,4-benzodioxin-6-ylmethoxy)phenyl]methanamine
Description
Benzyl({[4-(2,3-dihydro-1,4-benzodioxin-6-ylmethoxy)phenyl]methyl})amine is a complex organic compound that features a benzodioxane moiety
Properties
Molecular Formula |
C23H23NO3 |
|---|---|
Molecular Weight |
361.4 g/mol |
IUPAC Name |
N-[[4-(2,3-dihydro-1,4-benzodioxin-6-ylmethoxy)phenyl]methyl]-1-phenylmethanamine |
InChI |
InChI=1S/C23H23NO3/c1-2-4-18(5-3-1)15-24-16-19-6-9-21(10-7-19)27-17-20-8-11-22-23(14-20)26-13-12-25-22/h1-11,14,24H,12-13,15-17H2 |
InChI Key |
DNYJJMZXTLPOPO-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)COC3=CC=C(C=C3)CNCC4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl({[4-(2,3-dihydro-1,4-benzodioxin-6-ylmethoxy)phenyl]methyl})amine typically involves the reaction of 1,4-benzodioxane-6-amine with benzyl halides. The reaction is carried out in the presence of a base such as lithium hydride in a solvent like N,N-dimethylformamide (DMF) under controlled conditions . The reaction proceeds through nucleophilic substitution, where the amine group attacks the benzyl halide, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The purification of the product would involve techniques such as crystallization or chromatography to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
Benzyl({[4-(2,3-dihydro-1,4-benzodioxin-6-ylmethoxy)phenyl]methyl})amine can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Benzyl halides in the presence of a base like lithium hydride in DMF.
Major Products Formed
Oxidation: The major products would include oxidized derivatives of the benzodioxane moiety.
Reduction: Reduced derivatives of the benzodioxane moiety.
Substitution: Various substituted benzyl derivatives depending on the halide used.
Scientific Research Applications
Benzyl({[4-(2,3-dihydro-1,4-benzodioxin-6-ylmethoxy)phenyl]methyl})amine has several scientific research applications:
Medicinal Chemistry: It is being explored for its potential as a therapeutic agent for diseases such as Alzheimer’s.
Biological Studies: The compound is used in studies related to enzyme inhibition and antibacterial activity.
Industrial Applications: It can be used in the synthesis of other complex organic molecules and as a ligand in catalysis.
Mechanism of Action
The mechanism of action of benzyl({[4-(2,3-dihydro-1,4-benzodioxin-6-ylmethoxy)phenyl]methyl})amine involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes such as cholinesterases, which are involved in the progression of Alzheimer’s disease . The compound’s structure allows it to bind to the active site of the enzyme, thereby blocking its activity.
Comparison with Similar Compounds
Similar Compounds
- Prosympal
- Dibozane
- Piperoxan
- Doxazosin
Uniqueness
Benzyl({[4-(2,3-dihydro-1,4-benzodioxin-6-ylmethoxy)phenyl]methyl})amine is unique due to its benzodioxane moiety, which imparts specific chemical and biological properties. Compared to similar compounds, it may offer better enzyme inhibition or different pharmacokinetic properties, making it a valuable compound for further research and development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
